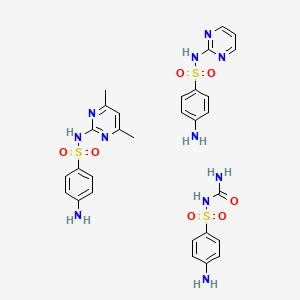
Trisulfamid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Trisulfamid” is a combination of three sulfonamide antibiotics. Sulfacarbamide, sulfadiazine, and sulfamethazine are all part of the sulfonamide class of drugs, which are known for their broad-spectrum antibacterial properties. These compounds are used to treat various bacterial infections in both humans and animals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides generally involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For example, sulfadiazine can be synthesized by reacting 2-aminopyrimidine with sulfanilamide. Similarly, sulfamethazine is synthesized by reacting 2-amino-4,6-dimethylpyrimidine with sulfanilamide.
Industrial Production Methods
Industrial production of sulfonamides typically involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compounds are then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Sulfonamides undergo various chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction of sulfonamides can lead to the formation of amines.
Substitution: Sulfonamides can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Chemistry
In chemistry, sulfonamides are used as intermediates in the synthesis of other compounds. They are also studied for their reactivity and potential to form new chemical entities.
Biology
In biological research, sulfonamides are used to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine
Medically, sulfonamides are used to treat bacterial infections such as urinary tract infections, bronchitis, and prostatitis. They are also used in combination with other drugs to treat more complex infections.
Industry
In the industrial sector, sulfonamides are used in the production of dyes, herbicides, and other chemical products.
作用機序
Sulfonamides exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to this enzyme, sulfonamides prevent the formation of dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and cell division.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfapyridine: Used to treat dermatitis herpetiformis and other skin conditions.
Sulfadimethoxine: Used in veterinary medicine to treat bacterial infections in livestock.
Uniqueness
The combination of sulfacarbamide, sulfadiazine, and sulfamethazine offers a broader spectrum of antibacterial activity compared to individual sulfonamides. This mixture is particularly effective in treating mixed bacterial infections and reducing the likelihood of bacterial resistance.
特性
CAS番号 |
76902-28-8 |
|---|---|
分子式 |
C29H33N11O7S3 |
分子量 |
743.8 g/mol |
IUPAC名 |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;(4-aminophenyl)sulfonylurea;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.C10H10N4O2S.C7H9N3O3S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h3-7H,13H2,1-2H3,(H,14,15,16);1-7H,11H2,(H,12,13,14);1-4H,8H2,(H3,9,10,11) |
InChIキー |
QLAFFCFPRBDMCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
正規SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
Key on ui other cas no. |
76902-28-8 |
同義語 |
trisulfamid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















